molecular formula C22H19BrN2OS B5194332 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5194332
M. Wt: 439.4 g/mol
InChI Key: FOWFAXNNXNVAKQ-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base to form the thiazole ring. This intermediate is then reacted with 4-phenoxyaniline under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the compound in its desired form. Quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl and phenoxy derivatives.

Scientific Research Applications

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride

Uniqueness

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, which can influence its suitability for specific uses.

Properties

IUPAC Name

4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS.BrH/c1-16-7-9-17(10-8-16)21-15-26-22(24-21)23-18-11-13-20(14-12-18)25-19-5-3-2-4-6-19;/h2-15H,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFAXNNXNVAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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